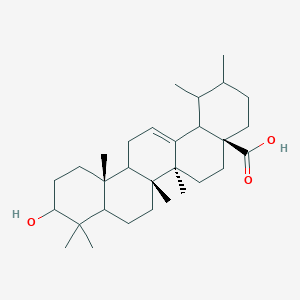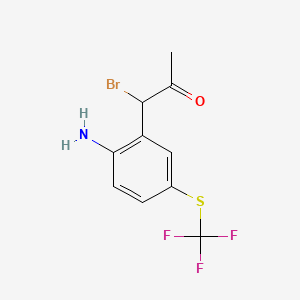
Glycine, N-acetyl-L-cysteinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-acetyl-L-cysteinyl- is a compound that combines glycine and N-acetyl-L-cysteine. This compound is known for its potential antioxidant properties and its role in various biochemical processes. It is often studied for its potential therapeutic applications, particularly in the context of oxidative stress and cellular protection.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-acetyl-L-cysteinyl- typically involves the reaction of glycine with N-acetyl-L-cysteine. This can be achieved through a condensation reaction where the carboxyl group of glycine reacts with the amino group of N-acetyl-L-cysteine. The reaction is usually carried out in an aqueous medium with the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of Glycine, N-acetyl-L-cysteinyl- may involve microbial synthesis using engineered strains of bacteria or yeast. These microorganisms can be genetically modified to overproduce the desired compound, which is then extracted and purified using various chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-acetyl-L-cysteinyl- can undergo several types of chemical reactions, including:
Oxidation: The thiol group in N-acetyl-L-cysteine can be oxidized to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various acylating or alkylating agents under mild to moderate conditions.
Major Products Formed
Oxidation: Disulfides of Glycine, N-acetyl-L-cysteinyl-.
Reduction: Regeneration of the original thiol compound.
Substitution: Various N-acyl or N-alkyl derivatives.
Applications De Recherche Scientifique
Glycine, N-acetyl-L-cysteinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation.
Biology: Investigated for its role in cellular protection against oxidative stress and its potential to modulate redox signaling pathways.
Industry: Utilized in the formulation of dietary supplements and pharmaceuticals aimed at enhancing antioxidant defenses.
Mécanisme D'action
Glycine, N-acetyl-L-cysteinyl- exerts its effects primarily through its antioxidant properties. The thiol group in N-acetyl-L-cysteine can scavenge reactive oxygen species (ROS) and reduce oxidative stress. Additionally, it can modulate redox-sensitive signaling pathways, thereby influencing cellular responses to oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutathione (γ-L-glutamyl-L-cysteinyl-glycine): A tripeptide with potent antioxidant properties.
N-acetyl-L-cysteine: A precursor to glutathione and a well-known antioxidant.
Cysteine: An amino acid with a thiol group that can participate in redox reactions.
Uniqueness
Glycine, N-acetyl-L-cysteinyl- is unique in that it combines the properties of glycine and N-acetyl-L-cysteine, potentially offering enhanced antioxidant capabilities and a broader range of biological activities compared to its individual components .
Propriétés
Numéro CAS |
32461-59-9 |
|---|---|
Formule moléculaire |
C7H12N2O4S |
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C7H12N2O4S/c1-4(10)9-5(3-14)7(13)8-2-6(11)12/h5,14H,2-3H2,1H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1 |
Clé InChI |
XCJSVWUDPJQDTK-YFKPBYRVSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CS)C(=O)NCC(=O)O |
SMILES canonique |
CC(=O)NC(CS)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


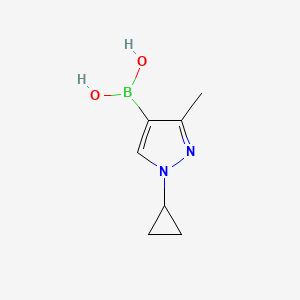
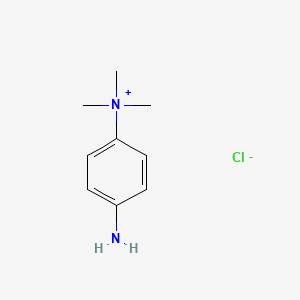
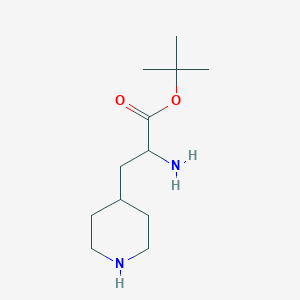
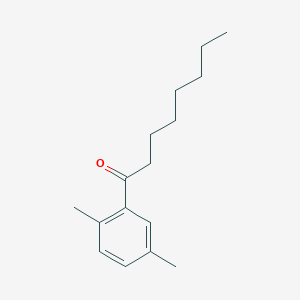
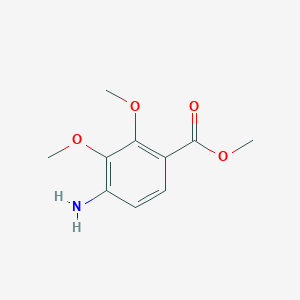
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14071838.png)
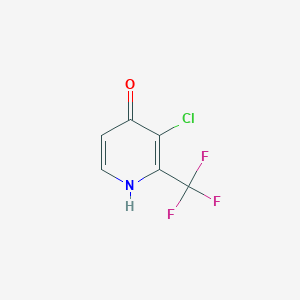
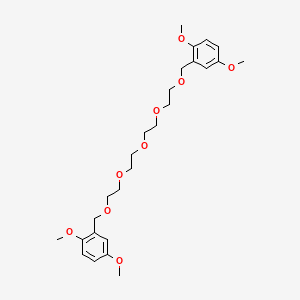
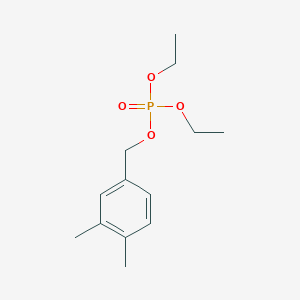
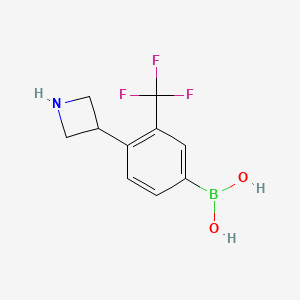

![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14071866.png)
